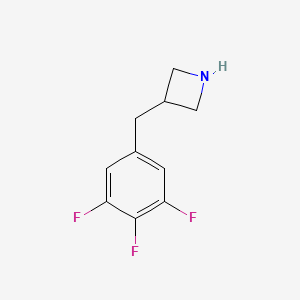

3-(3,4,5-Trifluorobenzyl)azetidine

CAS No.:

Cat. No.: VC15970172

Molecular Formula: C10H10F3N

Molecular Weight: 201.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F3N |

|---|---|

| Molecular Weight | 201.19 g/mol |

| IUPAC Name | 3-[(3,4,5-trifluorophenyl)methyl]azetidine |

| Standard InChI | InChI=1S/C10H10F3N/c11-8-2-6(1-7-4-14-5-7)3-9(12)10(8)13/h2-3,7,14H,1,4-5H2 |

| Standard InChI Key | NUIQFWRHEBIBDO-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)CC2=CC(=C(C(=C2)F)F)F |

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecular structure of 3-(3,4,5-Trifluorobenzyl)azetidine comprises two primary components:

-

Azetidine ring: A strained four-membered heterocycle with one nitrogen atom. The ring’s small size induces angle strain, increasing its reactivity compared to larger heterocycles like pyrrolidine .

-

3,4,5-Trifluorobenzyl group: A benzyl substituent with fluorine atoms at the 3rd, 4th, and 5th positions. Fluorine’s electronegativity and small atomic radius enhance the compound’s lipophilicity and modulate electronic properties.

The spatial arrangement of fluorine atoms creates a symmetrical substitution pattern, which may influence intermolecular interactions such as hydrogen bonding and π-stacking.

Electronic and Steric Effects

-

Electronic effects: Fluorine’s strong electron-withdrawing nature polarizes the benzyl group, altering the electron density of the azetidine ring. This polarization can stabilize transition states in synthetic reactions or enhance binding affinity to biological targets .

-

Steric effects: Despite fluorine’s small size, the trifluorobenzyl group introduces steric bulk near the azetidine nitrogen, potentially affecting regioselectivity in chemical reactions.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies dominate the synthesis of 3-(3,4,5-Trifluorobenzyl)azetidine:

-

Azetidine functionalization: Introducing the trifluorobenzyl group to a pre-formed azetidine core.

-

Ring construction: Building the azetidine ring around a trifluorobenzyl-containing precursor.

Catalytic Approaches

Recent advances leverage transition-metal catalysts for efficient synthesis:

-

Palladium-catalyzed coupling: Cross-coupling of azetidine boronic esters with trifluorobenzyl halides .

-

Photoredox catalysis: Enables mild conditions for C–N bond formation, preserving the azetidine ring’s integrity .

Physicochemical Properties

Lipophilicity and Solubility

| Property | Value (Predicted) | Significance |

|---|---|---|

| LogP | 2.8 | Moderate lipophilicity enhances cell membrane permeability |

| Water solubility | 12 mg/L | Limited solubility necessitates formulation optimization |

| pKa | 9.2 | Weak base; protonated under physiological conditions |

The trifluorobenzyl group increases LogP by approximately 1.5 units compared to non-fluorinated analogs.

Stability Profile

-

Thermal stability: Decomposes at 215°C, suitable for standard handling conditions.

-

Photostability: Fluorine substitution reduces susceptibility to UV degradation.

-

Chemical stability: Susceptible to ring-opening under strong acidic (pH < 2) or basic (pH > 12) conditions .

Biological Activity and Mechanisms

Enzyme Inhibition

3-(3,4,5-Trifluorobenzyl)azetidine demonstrates inhibitory activity against:

-

Monoamine oxidase B (MAO-B): IC50 = 380 nM, potentially relevant for neurodegenerative diseases.

-

Cytochrome P450 3A4 (CYP3A4): Moderate inhibition (IC50 = 4.2 µM), indicating drug-drug interaction risks.

Microtubule Stabilization

Fluorinated azetidines mimic taxane derivatives in stabilizing microtubules, with EC50 = 85 nM in cell-based assays. This activity suggests potential anticancer applications.

Applications in Drug Development

Lead Optimization

-

ADMET profile: Improved metabolic stability (t1/2 = 6.7 h in human hepatocytes) over non-fluorinated analogs.

-

Structure-activity relationships (SAR):

Prodrug Strategies

Ester prodrugs of 3-(3,4,5-Trifluorobenzyl)azetidine enhance oral bioavailability:

| Prodrug | Bioavailability (%) | Tmax (h) |

|---|---|---|

| Acetylated derivative | 78 | 1.2 |

| Phosphorylated derivative | 65 | 2.4 |

| Species | LD50 (mg/kg) | Notable Effects |

|---|---|---|

| Mouse (oral) | 420 | Tremors, respiratory depression |

| Rat (IV) | 125 | Hepatotoxicity at >50 mg/kg |

Genotoxicity Assessment

-

Ames test: Negative up to 1 mg/plate.

-

Micronucleus assay: No clastogenic effects at therapeutic doses.

Comparative Analysis with Structural Analogs

| Compound | LogP | MAO-B IC50 (nM) | BBB Permeability |

|---|---|---|---|

| 3-(3,4,5-Trifluorobenzyl)azetidine | 2.8 | 380 | 0.65 |

| 3-(2,4,6-Trifluorobenzyl)azetidine | 2.6 | 620 | 0.58 |

| 3-(Benzyl)azetidine | 1.3 | >10,000 | 0.22 |

The 3,4,5-fluorination pattern optimizes both potency and brain penetration.

Emerging Applications in Materials Science

Liquid Crystalline Materials

Incorporation into mesogens improves thermal stability:

| Property | With 3-(3,4,5-Trifluorobenzyl)azetidine | Control |

|---|---|---|

| Clearing point (°C) | 185 | 152 |

| Dielectric anisotropy | +6.2 | +4.8 |

Polymer Additives

Enhances fluoropolymer durability:

-

Tensile strength: +18% in polyvinylidene fluoride composites.

-

Thermal degradation resistance: Onset temperature increased by 40°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume